

# Spectroscopic Profile of Methyl L-valinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl L-valinate

Cat. No.: B1585403

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl L-valinate** (Methyl (2S)-2-amino-3-methylbutanoate), a crucial amino acid ester in various scientific and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Methyl L-valinate** by providing information about the chemical environment of its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **Methyl L-valinate** exhibits distinct signals corresponding to the different types of protons present in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl L-valinate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.7	s	3H	-OCH <sub>3</sub>
~3.3	d	1H	$\alpha$ -CH
~2.0	m	1H	$\beta$ -CH
~1.5	br s	2H	-NH <sub>2</sub>
~0.9	d	6H	$\gamma$ -CH <sub>3</sub>

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl L-valinate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C=O
~58	$\alpha$ -CH
~51	-OCH <sub>3</sub>
~31	$\beta$ -CH
~19	$\gamma$ -CH <sub>3</sub>
~18	$\gamma$ -CH <sub>3</sub>

Note: The two  $\gamma$ -CH<sub>3</sub> carbons are diastereotopic and may appear as separate signals.

## Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl L-valinate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Spectrometer Frequency: 400 MHz
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 seconds
  - Pulse Width: 90°
  - Spectral Width: -2 to 12 ppm
- <sup>13</sup>C NMR:
  - Spectrometer Frequency: 100 MHz
  - Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
  - Relaxation Delay: 2-5 seconds
  - Pulse Program: Proton-decoupled

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **Methyl L-valinate** by measuring the absorption of infrared radiation at specific wavenumbers.

## IR Spectroscopic Data

Table 3: Key IR Absorption Bands for **Methyl L-valinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380-3300	Medium, Broad	N-H stretch (amine)
2960-2870	Strong	C-H stretch (alkane)
1735	Strong, Sharp	C=O stretch (ester)
1590	Medium	N-H bend (amine)
1210	Strong	C-O stretch (ester)

## Experimental Protocol for IR Spectroscopy

### Sample Preparation (Neat Liquid):

- Place a drop of liquid **Methyl L-valinate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

### Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the clean, empty sample holder is recorded first.
- The sample is then placed in the spectrometer, and the spectrum is recorded.
- The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Methyl L-valinate**, aiding in its identification and structural confirmation.

## Mass Spectrometric Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Methyl L-valinate**

m/z	Relative Intensity (%)	Proposed Fragment
131	~5	[M] <sup>+</sup> (Molecular Ion)
88	~10	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
74	100	[H <sub>2</sub> N=CH-COOCH <sub>3</sub> ] <sup>+</sup> (Base Peak)
57	~30	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocol for Mass Spectrometry

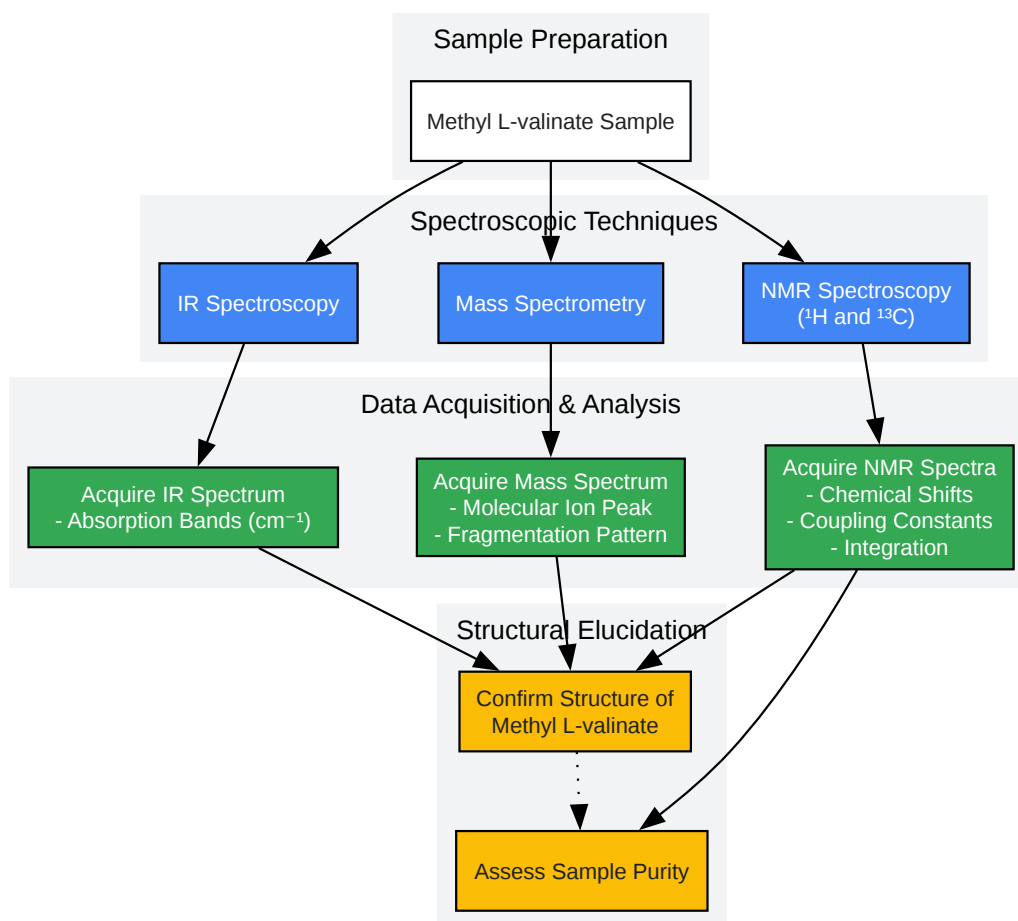
Instrumentation (Example using Gas Chromatography-Mass Spectrometry - GC-MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injection: A small volume (e.g., 1 µL) of a dilute solution of **Methyl L-valinate** in a volatile solvent (e.g., dichloromethane or methanol) is injected.
  - Temperature Program: The oven temperature is ramped to ensure separation from the solvent and any impurities.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be **Methyl L-valinate**.

## Workflow for Spectroscopic Analysis of Methyl L-valinate



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Caption: Logical workflow for the spectroscopic analysis of **Methyl L-valinate**.

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